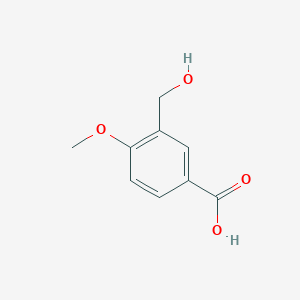

3-Hydroxymethyl-4-methoxy-benzoic acid

Description

Contextualization within Benzoic Acid Derivative Chemistry

3-Hydroxymethyl-4-methoxy-benzoic acid is a polysubstituted aromatic carboxylic acid. It belongs to the broad class of benzoic acid derivatives, which are organic compounds characterized by a benzene (B151609) ring attached to a carboxyl functional group. fishersci.com This family of compounds is of significant interest in organic chemistry due to the versatile reactivity of the aromatic ring and the carboxylic acid moiety. Methoxybenzoic acids, specifically, are organic compounds that feature a benzoic acid structure with a methoxy (B1213986) group substitution. fishersci.com The presence of additional functional groups, such as the hydroxymethyl group in this case, further enhances the chemical diversity and utility of the molecule. Its structural relatives, such as 3-hydroxy-4-methoxybenzoic acid (isovanillic acid) and 4-hydroxy-3-methoxybenzoic acid (vanillic acid), are well-studied compounds, often used as starting materials or intermediates in various synthetic pathways. chemicalbook.commdpi.com

Overview of Structural Features and Functional Groups

The structure of this compound comprises a central benzene ring substituted with three key functional groups:

A carboxylic acid group (-COOH) at position 1.

A hydroxymethyl group (-CH₂OH) at position 3.

A methoxy group (-OCH₃) at position 4.

The spatial arrangement of these groups on the aromatic ring dictates the molecule's chemical properties and reactivity. The carboxylic acid group is an electron-withdrawing group that deactivates the ring towards electrophilic substitution, while the methoxy and hydroxymethyl groups are electron-donating, activating the ring. The interplay of these electronic effects, along with steric considerations, influences the molecule's behavior in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 3-(hydroxymethyl)-4-methoxybenzoic acid |

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol nih.gov |

| CAS Number | 7151-68-0 sigmaaldrich.com |

Rationale for Academic Investigation and Research Focus

The academic and industrial interest in this compound stems primarily from its utility as a versatile intermediate and building block in organic synthesis. Its multifunctional nature allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals. For instance, the related compound, 3-methoxy-4-methylbenzoic acid, is a vital intermediate in the synthesis of key pharmaceutical compounds like Zafirlukast and Finerenone, which are used in the treatment of respiratory and kidney-related conditions, respectively. punagri.comsarchemlabs.com The structural motifs present in this compound are found in numerous biologically active compounds and natural products, driving research into its synthesis and application. Furthermore, derivatives of similar structures, such as 4-hydroxy-3-methoxybenzoic acid methyl ester, have been investigated for their potential in managing health conditions, highlighting the therapeutic potential of this class of compounds. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C9H10O4 |

|---|---|

Molecular Weight |

182.17 g/mol |

IUPAC Name |

3-(hydroxymethyl)-4-methoxybenzoic acid |

InChI |

InChI=1S/C9H10O4/c1-13-8-3-2-6(9(11)12)4-7(8)5-10/h2-4,10H,5H2,1H3,(H,11,12) |

InChI Key |

HTYAMRTYPDITFZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)CO |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Related Benzoic Acid Derivatives

The synthesis of benzoic acid derivatives often involves building the molecule from simpler, more accessible precursors or modifying existing functional groups on a pre-formed benzene (B151609) ring.

Multi-step syntheses are fundamental to constructing complex organic molecules from simple starting materials. For instance, a common precursor for methoxy-substituted benzoic acids is vanillin (B372448) or its isomer, isovanillin (B20041). A documented synthesis of 3-Hydroxy-4-methoxybenzoic acid (isovanillic acid) starts from isovanillin. In this process, isovanillin is heated with a mixture of sodium hydroxide (B78521) and potassium hydroxide, followed by acidification to yield the corresponding carboxylic acid in high yield.

Another versatile precursor is 3-methoxy-4-hydroxybenzoic acid, which can be esterified and subsequently alkylated to introduce various functionalities. For example, in the synthesis of the pharmaceutical agent Bosutinib, 3-methoxy-4-hydroxybenzoic acid is first converted to its methyl ester, followed by alkylation of the hydroxyl group. This highlights a common strategy of protecting the carboxylic acid group as an ester to allow for selective reactions at other positions on the aromatic ring.

The following table summarizes some common precursors and the resulting benzoic acid derivatives:

| Precursor | Reaction | Product |

| Isovanillin | Oxidation | 3-Hydroxy-4-methoxybenzoic acid |

| 3-methoxy-4-hydroxybenzoic acid | Esterification, Alkylation, Nitration, Reduction | Intermediates for Bosutinib synthesis |

| 4-hydroxy-3-methoxybenzoic acid | Methylation, Substitution, Nitration | Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate |

Functional group interconversions (FGIs) are crucial for modifying a molecule's structure and reactivity. Common FGIs in the synthesis of benzoic acid derivatives include oxidation, reduction, and substitution reactions.

Oxidation of a methyl group on the benzene ring to a carboxylic acid is a fundamental transformation. Similarly, aldehydes can be readily oxidized to carboxylic acids. For example, isovanillin, an aldehyde, is oxidized to isovanillic acid.

Reduction of nitro groups to amines is another important FGI, often employed in multi-step syntheses. For instance, the synthesis of intermediates for Gefitinib involves the nitration of a substituted methyl benzoate (B1203000) followed by the reduction of the nitro group to an amine.

Esterification of carboxylic acids and etherification of hydroxyl groups are common methods for protecting these functional groups or for introducing new molecular fragments. The reaction of methyl 3-hydroxy-4-methoxybenzoate with 1-bromo-3-chloropropane (B140262) in the presence of a base is an example of an etherification reaction.

Derivatization and Functionalization Reactions

The presence of both a carboxylic acid and a hydroxymethyl group makes 3-Hydroxymethyl-4-methoxy-benzoic acid a versatile building block for further chemical modifications.

The carboxylic acid moiety can undergo a variety of reactions, including:

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

Amidation: Reaction with amines, often activated by coupling agents, to form amides.

Reduction: Conversion to a primary alcohol using strong reducing agents.

Conversion to acid chloride: Reaction with reagents like thionyl chloride to form a more reactive acid chloride.

The hydroxymethyl group can also be functionalized through:

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Reaction with alkyl halides in the presence of a base to form ethers.

Oxidation: Conversion to an aldehyde or a carboxylic acid using appropriate oxidizing agents.

Halogenation: Replacement of the hydroxyl group with a halogen.

The presence of both functional groups also allows for intramolecular reactions to form lactones under suitable conditions. The methoxy (B1213986) group on the aromatic ring can also influence the reactivity of the benzene ring towards electrophilic aromatic substitution, although such reactions might be less selective.

Reactions Involving the Carboxyl Group: Esterification, Amidation, and Reduction

The carboxyl group is a primary site for transformations such as esterification, amidation, and reduction.

Esterification: The conversion of the carboxylic acid to an ester is a common transformation. For instance, the esterification of the closely related 3-methoxy-4-hydroxybenzoic acid can be achieved by reacting it with an alcohol in the presence of an acid catalyst. A similar principle applies to this compound, where reaction with an alcohol under acidic conditions or with an alkyl halide in the presence of a base would yield the corresponding ester.

Amidation: The carboxyl group can be converted to an amide through reaction with an amine. This typically involves an initial activation of the carboxylic acid, for example, by conversion to an acid chloride, followed by reaction with the desired amine. A general method for the direct condensation of carboxylic acids and amines in the presence of TiCl4 has been reported, which could be applicable. nih.gov Another approach involves the use of methoxysilanes as coupling agents in a solvent-free reaction. nih.gov For example, the reaction of benzoic acid with methylamine (B109427) yields N-methylbenzamide. youtube.com While a specific example for this compound is not detailed in the provided search results, the general principles of amidation of benzoic acids would apply. nih.govnih.govresearchgate.net

Reduction: The carboxyl group can be reduced to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective. The reaction proceeds via an aldehyde intermediate, which is further reduced to the alcohol. This would convert the carboxyl group of this compound into a second hydroxymethyl group, yielding (4-methoxy-3-(hydroxymethyl)phenyl)methanol.

Reactions Involving the Hydroxymethyl Group: Oxidation, Etherification, and Halogenation

The hydroxymethyl group offers another site for chemical modification.

Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or further to a carboxylic acid depending on the oxidizing agent and reaction conditions. The existence of 3-Hydroxymethyl-4-methoxy-benzaldehyde (CAS 76646-42-9) suggests that the selective oxidation of the hydroxymethyl group to an aldehyde is a known transformation. scbt.com

Etherification: The hydroxyl group of the hydroxymethyl moiety can be converted to an ether via reactions such as the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Halogenation: The hydroxyl group can be replaced by a halogen, such as chlorine or bromine, to form a halomethyl derivative. This can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3). For example, methyl 4-bromomethyl-3-methoxybenzoate can be prepared by the side-chain bromination of methyl 4-methyl-3-methoxybenzoate. google.com

Transformations of the Methoxy Group: Demethylation Pathways

The methoxy group can be cleaved to yield a phenol (B47542) through a process known as demethylation. A common and effective reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr3). orgsyn.orgcommonorganicchemistry.comresearchgate.netnih.govmdma.ch This reaction typically proceeds under mild conditions and is tolerant of many other functional groups. orgsyn.org The reaction involves the formation of a complex between the Lewis acidic boron tribromide and the ethereal oxygen, followed by cleavage of the methyl-oxygen bond. Applying this to this compound would result in the formation of 3-Hydroxymethyl-4-hydroxy-benzoic acid.

Aromatic Ring Functionalization: Electrophilic and Nucleophilic Substitution Reactions

The benzene ring of this compound can undergo substitution reactions, although the existing substituents will direct the position of the incoming group.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich benzene rings unless there are strong electron-withdrawing groups present, typically ortho or para to a good leaving group. Therefore, direct nucleophilic substitution on this compound is unlikely. However, if the ring were to be functionalized with a strong electron-withdrawing group (like a nitro group) and a good leaving group (like a halogen), SNAr reactions could become feasible. For instance, 3-Fluoro-4-methoxybenzoic acid can undergo nucleophilic aromatic substitution. ossila.com

Green Chemistry Principles and Sustainable Synthetic Approaches

Applying green chemistry principles to the synthesis of and with this compound aims to reduce the environmental impact of chemical processes. This includes the use of less hazardous reagents, renewable feedstocks, and more efficient reaction conditions.

One approach is the development of catalytic reactions that avoid stoichiometric reagents. For example, a "green" version of the Williamson ether synthesis has been explored, which is relevant to the etherification of the hydroxymethyl group. Furthermore, a method for synthesizing 4-(hydroxymethyl)benzoic acid from p-xylene (B151628) using an M-MOF catalyst represents a more environmentally friendly, one-step process with high yield and convenient separation. google.com The use of boric acid as a catalyst for amidation reactions also represents a greener alternative to traditional methods. researchgate.net

Iii. Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For 3-Hydroxymethyl-4-methoxy-benzoic acid, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, can be employed to find the molecule's most stable three-dimensional arrangement, known as geometry optimization. researchgate.netbanglajol.info This process minimizes the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles of its constituent atoms.

The optimized geometry provides a theoretical model of the molecule's structure. For substituted benzoic acids, DFT calculations can accurately predict the planarity of the benzene (B151609) ring and the orientation of the carboxylic acid, methoxy (B1213986), and hydroxymethyl groups. researchgate.net

Once the optimized geometry is obtained, vibrational analysis can be performed. This calculation predicts the frequencies of the fundamental vibrational modes of the molecule, which correspond to the stretching, bending, and torsional motions of the atoms. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign the observed spectral bands to specific vibrational modes. orientjchem.org

Illustrative Data Table: Predicted Vibrational Frequencies for this compound (Based on DFT Calculations of Similar Molecules)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| O-H Stretch (Carboxylic Acid) | ~3500 | Stretching of the hydroxyl bond in the carboxyl group. |

| C-H Stretch (Aromatic) | ~3100-3000 | Stretching of the carbon-hydrogen bonds on the benzene ring. |

| C=O Stretch (Carboxylic Acid) | ~1700 | Stretching of the carbonyl bond in the carboxyl group. |

| C-C Stretch (Aromatic Ring) | ~1600-1450 | In-plane stretching of the carbon-carbon bonds in the benzene ring. |

| C-O Stretch (Methoxy) | ~1250 | Stretching of the carbon-oxygen bond in the methoxy group. |

| O-H Bend (Hydroxymethyl) | ~1050 | Bending of the hydroxyl group in the hydroxymethyl substituent. |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For substituted benzoic acids, the nature and position of the substituents can significantly influence the energies of the frontier orbitals and thus the reactivity of the molecule. rsc.org

Electron density distribution maps, often visualized as Molecular Electrostatic Potential (MEP) surfaces, illustrate the charge distribution within the molecule. uwosh.edu These maps show regions of high electron density (negative potential), which are susceptible to electrophilic attack, and regions of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxylic, methoxy, and hydroxymethyl groups, indicating these as sites for potential electrophilic interaction.

Illustrative Data Table: Predicted FMO Properties for this compound

| Property | Predicted Value (eV) | Significance |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -1.5 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | 5.0 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

Conformational Analysis and Molecular Dynamics Simulations

The presence of rotatable bonds in the hydroxymethyl and methoxy groups of this compound allows for the existence of different spatial arrangements, or conformations. nih.gov Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This can be achieved by systematically rotating the dihedral angles of the flexible groups and calculating the energy at each step.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior. ucl.ac.uk By simulating the motion of atoms over time, MD can explore the conformational landscape of the molecule in a more realistic manner, taking into account temperature and solvent effects. unimi.it These simulations can reveal how the molecule flexes and changes its shape, providing insights into its flexibility and the accessibility of different reactive sites. For substituted benzoic acids, MD simulations have been used to study their aggregation and behavior in solution. ucl.ac.ukacs.org

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling can be used to predict the reactivity of this compound and to explore potential reaction pathways. By calculating global and local reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and Fukui functions, one can identify the most reactive sites within the molecule. scielo.org.za

Furthermore, computational methods can be used to model the transition states of chemical reactions involving this compound. By calculating the energy profile of a reaction pathway, including the energies of reactants, transition states, and products, it is possible to determine the activation energy and predict the feasibility and kinetics of the reaction.

Solvent Effects on Molecular Properties and Chemical Reactivity

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. rsc.org Computational models can account for solvent effects in several ways. The Polarizable Continuum Model (PCM) is a common implicit solvation model where the solvent is treated as a continuous dielectric medium. acs.org This approach can be used to study how the solvent affects the geometry, electronic structure, and spectroscopic properties of the solute. banglajol.inforsc.org

For this compound, PCM calculations could predict how the polarity of the solvent influences the stability of different conformers, the energies of the frontier orbitals, and the positions of absorption bands in its UV-Vis spectrum. scientific.net More explicit solvent models, where individual solvent molecules are included in the simulation, can be used in MD simulations to provide a more detailed picture of solute-solvent interactions, such as hydrogen bonding. ucl.ac.uk Studies on similar benzoic acid derivatives have shown that solvent polarity can alter reactivity descriptors. banglajol.info

Iv. Biological Relevance and Biochemical Interactions Non Human and Non Clinical Focus

Fundamental Biochemical Interactions (In Vitro Mechanistic Studies)

There is a lack of in vitro mechanistic studies in the scientific literature that specifically investigate the fundamental biochemical interactions of 3-Hydroxymethyl-4-methoxy-benzoic acid.

Ligand-Target Binding Studies (e.g., Enzyme Inhibition Mechanisms, excluding human efficacy)

No studies detailing the specific ligand-target binding or enzyme inhibition mechanisms of this compound were found.

Structure-Activity Relationship (SAR) Analysis at a Molecular Level

No research dedicated to the structure-activity relationship of this compound at a molecular level was identified.

Agricultural and Environmental Applications

Antimicrobial Activity against Plant Pathogens

There is no available data on the antimicrobial activity of this compound against specific plant pathogens.

Plant Growth Regulation Effects

No studies concerning the effects of this compound on plant growth regulation have been published.

V. Advanced Analytical Methodologies for Research Characterization and Quantification

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone of separation science, indispensable for isolating 3-Hydroxymethyl-4-methoxy-benzoic acid from reaction mixtures or natural extracts and for accurately assessing its purity.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the primary methods for assessing the purity of benzoic acid derivatives. ekb.eg These techniques offer high resolution, sensitivity, and reproducibility. For this compound, a reverse-phase (RP) method is typically employed. sielc.comthermofisher.com

In RP-HPLC, a nonpolar stationary phase, commonly a C18-silica column, is used with a polar mobile phase. nih.govsigmaaldrich.comlongdom.org The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic acid or phosphoric acid) added to ensure the carboxylic acid group remains protonated, leading to better peak shape and retention. sielc.comsigmaaldrich.com UHPLC systems utilize columns with smaller particles (<2 µm), which provides faster analysis times and superior resolution compared to traditional HPLC. sigmaaldrich.com The purity of a sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC/UHPLC Method Parameters for Benzoic Acid Derivatives

| Parameter | Condition | Purpose |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Elution of the analyte from the column. |

| Gradient | Isocratic or Gradient elution | To achieve optimal separation from impurities. |

| Flow Rate | 0.5 - 1.0 mL/min (HPLC)0.2 - 0.5 mL/min (UHPLC) | Controls retention time and resolution. |

| Detection | UV/Vis or Diode Array Detector (DAD) at ~254 nm | Quantification and peak purity assessment. |

| Temperature | 25-35 °C | Ensures reproducible retention times. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility and polar nature of carboxylic acids like this compound, derivatization is typically required prior to GC analysis. nih.govscholarsresearchlibrary.com Common derivatization methods include esterification (e.g., to form the methyl ester) or silylation (to form a trimethylsilyl (B98337) derivative), which increase the compound's volatility and thermal stability, and improve chromatographic peak shape. scholarsresearchlibrary.comresearchgate.netgcms.cz

The derivatized analyte is then separated on a capillary column, often with a nonpolar stationary phase like DB-5MS. gcms.czphytopharmajournal.com Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolving power, which is particularly useful for separating isomeric compounds or analyzing the target compound within a highly complex matrix, such as a natural product extract. nist.gov

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Complex Mixture Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) of ions with very high accuracy (typically to within 5 ppm), allowing for the unambiguous determination of the molecular formula. For this compound (C₉H₁₀O₄), HRMS would confirm the exact mass of its molecular ion.

Furthermore, by inducing fragmentation of the molecule and analyzing the exact masses of the resulting fragment ions (MS/MS), HRMS provides detailed structural information. This fragmentation pattern serves as a molecular fingerprint that can be used to confirm the identity of the compound and distinguish it from its isomers.

Table 2: Predicted HRMS Data for this compound

| Ion Type | Molecular Formula | Calculated Exact Mass (m/z) | Potential Fragmentation Origin |

| [M+H]⁺ | C₉H₁₁O₄⁺ | 183.0652 | Protonated Molecule |

| [M-H]⁻ | C₉H₉O₄⁻ | 181.0495 | Deprotonated Molecule |

| [M-H₂O+H]⁺ | C₉H₉O₃⁺ | 165.0546 | Loss of water from hydroxymethyl group |

| [M-CH₃]⁺ | C₈H₇O₄⁺ | 167.0339 | Loss of methyl radical from methoxy (B1213986) group |

| [M-COOH]⁺ | C₈H₉O₂⁺ | 137.0603 | Loss of carboxyl group |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules. rsc.org It provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

¹³C NMR spectroscopy shows the number of different types of carbon atoms in the molecule. chemicalbook.com

Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are used to definitively assign all proton and carbon signals and establish the complete connectivity of the molecule.

For this compound, ¹H NMR would show distinct signals for the three aromatic protons, the methoxy protons, the hydroxymethyl protons, and the carboxylic acid proton. The splitting patterns of the aromatic signals would confirm the 1,2,4-substitution pattern on the benzene (B151609) ring. Conformational studies, aided by techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the spatial orientation of the flexible hydroxymethyl and methoxy substituents. nih.govnih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| -COOH | ~12.0 (s, 1H) | ~171 |

| C1 (-C-COOH) | - | ~125 |

| C2 (-CH) | ~7.6 (d, 1H) | ~115 |

| C3 (-C-CH₂OH) | - | ~140 |

| C4 (-C-OCH₃) | - | ~155 |

| C5 (-CH) | ~7.0 (d, 1H) | ~112 |

| C6 (-CH) | ~7.7 (dd, 1H) | ~124 |

| -CH₂OH | ~4.7 (s, 2H) | ~62 |

| -OCH₃ | ~3.9 (s, 3H) | ~56 |

Note: Predicted values are estimates. s = singlet, d = doublet, dd = doublet of doublets.

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis and Purity Assessment

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. rsc.orgdocbrown.info The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. chemicalbook.com The very broad O-H stretching band of the carboxylic acid dimer, the C=O stretch, the O-H stretch of the alcohol, and the C-O stretches of the ether, alcohol, and acid are all key diagnostic peaks. docbrown.info

UV-Visible spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis. nih.gov The substituted benzene ring in this compound acts as a chromophore, which would result in characteristic absorption maxima in the UV region, typically around 220-300 nm.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (-COOH) | O-H stretch (H-bonded) | 3300 - 2500 (very broad) |

| Hydroxymethyl (-CH₂OH) | O-H stretch | 3500 - 3200 (broad) |

| Carboxylic Acid (-COOH) | C=O stretch | 1720 - 1680 |

| Aromatic Ring | C=C stretch | 1610, 1580, 1500 |

| Ether, Acid, Alcohol | C-O stretch | 1300 - 1000 |

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS) for Integrated Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide the highest level of analytical power.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the high separation efficiency of GC with the identification capabilities of MS. After derivatization, GC-MS can be used to separate this compound from other components in a mixture and provide a mass spectrum for each, allowing for positive identification. nih.govphytopharmajournal.comoup.com The NIST mass spectral library contains spectra for many related benzoic acid derivatives, which can aid in identification. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and selective technique that is ideal for analyzing non-volatile compounds like this compound in various matrices without the need for derivatization. asianpubs.org The HPLC or UHPLC system separates the compound, which is then ionized and detected by the mass spectrometer. This method is widely used for quantitative analysis in complex samples.

The integrated data from these hyphenated methods provide a high degree of confidence in both the qualitative identification and quantitative measurement of this compound.

Vi. Potential Applications in Materials Science and Organic Chemistry

Building Block for Polymer Synthesis and Advanced Materials

The distinct functional groups of 3-Hydroxymethyl-4-methoxy-benzoic acid make it a valuable monomer for the creation of novel polymers. The carboxylic acid and hydroxyl moieties can participate in polycondensation reactions to form polyesters and polyethers, respectively. These polymers can be designed to possess specific properties, such as thermal stability, mechanical strength, and chemical resistance, by carefully selecting the co-monomers and polymerization conditions.

The incorporation of the methoxy (B1213986) group can influence the polymer's solubility and processing characteristics. Furthermore, the aromatic ring contributes to the rigidity and thermal stability of the polymer backbone. Researchers are exploring the use of this compound in the synthesis of advanced materials like liquid crystal polymers and high-performance engineering plastics. For instance, its structural analogues are used in creating polymers for applications in novel lithium batteries and other electronic materials. google.com

Table 1: Potential Polymer Classes Derived from this compound

| Polymer Class | Linkage Type | Potential Properties |

| Polyesters | Ester | High thermal stability, mechanical strength |

| Polyethers | Ether | Chemical resistance, flexibility |

| Polyamides | Amide | High tensile strength, abrasion resistance |

Ligand Design in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The carboxylic acid group in this compound readily deprotonates to form a carboxylate, which can coordinate to metal ions. This makes it an excellent candidate for designing ligands in coordination chemistry. The presence of the hydroxyl and methoxy groups provides additional coordination sites, allowing for the formation of stable and structurally diverse metal complexes.

A significant area of application is in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are porous crystalline materials constructed by linking metal ions or clusters with organic ligands. rroij.com The geometry and functionality of the organic linker are crucial in determining the structure and properties of the resulting MOF. Analogues of this compound, such as p-hydroxybenzoic acid, have been successfully used to synthesize three-dimensional MOFs. researchgate.netrsc.org These materials exhibit potential in various applications, including gas storage, separation, and catalysis. The specific functional groups on the aromatic ring of the linker can be tailored to fine-tune the pore size, shape, and chemical environment within the MOF, enabling selective guest-molecule interactions. nih.gov

Table 2: Examples of Metal Ions and Organic Linkers in MOF Synthesis

| Metal Ion | Organic Linker Example | Resulting MOF Family |

| Zinc (Zn²⁺) | 1,4-benzenedicarboxylate (BDC) | MOF-5 |

| Aluminum (Al³⁺) | 1,3,5-benzenetrisbenzoate (BTB) | CAU-4 |

| Copper (Cu²⁺) | 4,4'-(hexafluoroisopropylidene)bis(benzoic acid) | Fluorinated MOFs (FMOFs) |

Precursor for Specialty Organic Chemicals and Fine Chemicals

This compound serves as a valuable starting material for the synthesis of a wide range of specialty organic chemicals and fine chemicals. Its functional groups can be selectively modified through various organic reactions to introduce new functionalities and build molecular complexity.

For example, the carboxylic acid can be converted to esters, amides, or acid chlorides, while the hydroxyl group can be oxidized to an aldehyde or further reacted to form ethers or esters. The methoxy group can, under certain conditions, be cleaved to yield a phenol (B47542). This versatility allows for the synthesis of a diverse array of compounds with potential applications in pharmaceuticals, agrochemicals, and fragrances. chemixl.com For instance, a related compound, 3-methoxy-4-methylbenzoic acid, is a key intermediate in the synthesis of pharmaceuticals like Zafirlukast and Finerenone. punagri.com Similarly, 3-methoxy-4-hydroxybenzoic acid is a starting material for the synthesis of the protein kinase inhibitor Bosutinib. mdpi.com

Table 3: Synthetic Transformations of this compound

| Functional Group | Reaction Type | Product Functional Group |

| Carboxylic Acid | Esterification | Ester |

| Carboxylic Acid | Amidation | Amide |

| Hydroxymethyl | Oxidation | Aldehyde/Carboxylic Acid |

| Hydroxymethyl | Etherification | Ether |

Role in Catalysis Development and Ligand Design for Catalytic Systems

The ability of this compound and its derivatives to coordinate with metal ions makes them attractive for the development of novel catalysts and catalytic systems. By designing ligands that incorporate this structural motif, it is possible to create metal complexes with specific catalytic activities.

The electronic properties of the ligand, influenced by the methoxy and hydroxyl groups, can modulate the reactivity of the metal center, thereby influencing the efficiency and selectivity of the catalytic reaction. These ligands can be employed in various catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. For example, MOFs synthesized from ligands analogous to this compound have shown catalytic activity in reactions such as the ring-opening polymerization of lactones. researchgate.netrsc.org

Vii. Future Research Directions and Emerging Paradigms

Development of Novel and More Efficient Synthetic Routes

The future of organic synthesis lies in the development of methodologies that are not only efficient and high-yielding but also environmentally benign. For 3-Hydroxymethyl-4-methoxy-benzoic acid, research could focus on moving beyond classical multi-step syntheses, which may involve harsh reagents and generate significant waste.

Future synthetic strategies could include:

One-Pot Reactions: Designing a one-step synthesis from a readily available precursor like p-xylene (B151628), as has been explored for the isomeric 4-(Hydroxymethyl)benzoic acid using metal-organic framework (MOF) catalysts. google.com This approach could selectively oxidize the methyl group and introduce the methoxy (B1213986) group in a single, streamlined process, thereby reducing reaction time and pollution. google.com

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer superior control over reaction parameters, enhance safety, and allow for easier scalability. beilstein-journals.org This is particularly relevant for transformations that may be exothermic or require precise temperature control.

Green Chemistry Principles: A focus on using greener solvents, minimizing by-product formation, and utilizing catalytic rather than stoichiometric reagents will be paramount. For instance, exploring solvent-free conditions, as demonstrated in the synthesis of other substituted benzoic acids, could significantly improve the environmental footprint of its production. researchgate.net

| Precursor Example | Potential Modern Synthetic Method | Key Advantage |

| 3-Methyl-4-methoxy-benzoic acid | Selective Catalytic Oxidation | High atom economy, reduced waste |

| Vanillin (B372448) derivative | Reductive functionalization & Oxidation | Utilization of bio-based feedstocks |

| p-Xylene isomer | One-Pot MOF-Catalyzed Oxidation | Milder conditions, shorter reaction time google.com |

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

The unique interplay of the carboxylic acid, hydroxymethyl, and methoxy groups on the aromatic ring of this compound suggests a rich and complex reactivity profile that warrants deeper exploration. Future research should aim to uncover novel transformations that leverage these functionalities.

Key areas for investigation include:

Selective Functionalization: Developing reactions that can selectively target one functional group while leaving the others intact. For example, methods for the selective esterification of the carboxylic acid without affecting the hydroxymethyl group, or vice-versa, would be highly valuable for creating diverse derivatives.

Intramolecular Cyclizations: Investigating conditions that could promote intramolecular reactions to form novel heterocyclic scaffolds. The proximity of the hydroxymethyl and carboxylic acid groups could potentially be exploited to form lactones or other ring systems under specific catalytic conditions.

C-H Activation: Applying modern C-H activation strategies to functionalize the aromatic ring at its other available positions. This would open avenues to a wide array of new derivatives that are not accessible through traditional electrophilic aromatic substitution methods.

Integration of Chemoenzymatic and Biocatalytic Synthesis Approaches

The integration of biocatalysis into synthetic chemistry offers unparalleled selectivity and sustainability. rsc.org For this compound, harnessing the power of enzymes could revolutionize its synthesis and derivatization.

Emerging paradigms in this area include:

Enzymatic Carboxylation and Decarboxylation: Reversible benzoic acid decarboxylases are versatile biocatalysts that can be used for both the addition and removal of the carboxyl group. nih.gov Exploring enzymes that can regioselectively carboxylate a corresponding phenol (B47542) precursor could provide a highly efficient and green route to the target molecule. nih.govnih.gov

Engineered Enzymes: The use of protein engineering and directed evolution can create robust biocatalysts tailored for specific substrates and reaction conditions. rsc.org An engineered enzyme could be developed to perform a key transformation in the synthesis of this compound with high efficiency and stereoselectivity.

Tandem Catalysis: Combining enzymatic steps with traditional chemical catalysis in a one-pot or flow system can create highly efficient reaction cascades. For instance, an enzymatic reaction could be used to create a key intermediate, which is then immediately converted to the final product via a chemical catalyst in the same reactor. beilstein-journals.org

Computational Design and Virtual Screening of Novel Derivatives

Computational chemistry provides powerful tools to predict molecular properties and guide experimental work, accelerating the discovery of new molecules with desired functions. scielo.org.za This in silico approach can be strategically applied to the this compound scaffold.

Future research should leverage:

Structure-Based Drug Design: Using the this compound core, computational models can be used to design and dock libraries of virtual derivatives into the active sites of biological targets like enzymes or receptors. nih.govniscpr.res.in This can identify promising candidates for synthesis and biological testing, as has been done for other benzoic acid derivatives targeting proteins like influenza neuraminidase. nih.gov

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of derivatives with their biological activity or physical properties. nih.gov This allows for the prediction of the properties of unsynthesized compounds and prioritizes the most promising synthetic targets.

Molecular Electrostatic Potential (MEP) Analysis: MEP calculations can predict the chemical reactivity of different sites on the molecule, guiding the design of selective chemical transformations and helping to understand intermolecular interactions. researchgate.net

| Computational Method | Application for this compound | Potential Outcome |

| Molecular Docking | Screening derivatives against protein targets (e.g., kinases, enzymes) | Identification of potential new drug candidates nih.govniscpr.res.in |

| DFT Calculations | Predicting reactivity, stability, and spectral properties of new derivatives | Rational design of synthetic targets and materials scielo.org.zanih.gov |

| Virtual Screening | High-throughput in silico evaluation of large compound libraries | Efficient discovery of hits with desired biological profiles |

Integration into Multidisciplinary Research Fields and Collaborative Initiatives

The full potential of this compound can best be realized through its integration into broader, multidisciplinary research efforts. Its structural features suggest applicability in several fields beyond traditional organic synthesis.

Opportunities for collaborative research include:

Medicinal Chemistry: The compound can serve as a versatile building block for the synthesis of complex active pharmaceutical ingredients (APIs). Its isomers are already used as precursors for important drugs. mdpi.comnih.gov Collaborative initiatives between synthetic chemists and pharmacologists could explore its use in developing new therapeutics.

Materials Science: Benzoic acid derivatives are known to form liquid crystals and other ordered materials through intermolecular interactions like hydrogen bonding. nih.gov Research in collaboration with materials scientists could investigate the potential of this compound and its derivatives in the development of new functional materials, such as polymers or liquid crystals. google.com

Agrochemicals: Substituted benzoic acids are a common motif in herbicides and pesticides. Interdisciplinary projects with agricultural scientists could screen derivatives for potential applications in crop protection.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a niche chemical into a valuable scaffold for innovation across multiple scientific disciplines.

Q & A

Q. What are the recommended methods for synthesizing 3-Hydroxymethyl-4-methoxy-benzoic acid in laboratory settings?

To synthesize this compound, researchers should consider:

- Enzymatic routes for environmentally friendly production, leveraging catalysts like lipases or esterases to optimize hydroxy acid formation (e.g., enzymatic synthesis of structurally similar 4-hydroxybenzoic acid derivatives) .

- Template-guided synthesis using computational tools (e.g., PISTACHIO, REAXYS) to predict feasible pathways and prioritize high-plausibility precursors .

- Stepwise functionalization : Introduce methoxy and hydroxymethyl groups sequentially to the benzoic acid core, ensuring regioselectivity via protecting group strategies (e.g., using boronic acid intermediates for cross-coupling reactions) .

Q. How should researchers handle discrepancies in physicochemical data (e.g., solubility, partition coefficients) for this compound?

Discrepancies in physicochemical data (e.g., missing solubility or partition coefficient values in safety sheets ) require:

- Cross-referencing authoritative databases : Validate experimental measurements against NIST Chemistry WebBook entries, which provide peer-reviewed spectral and thermochemical data .

- Computational estimation : Use tools like EPI Suite or ACD/Labs to predict properties (e.g., logP) when empirical data are unavailable.

- Standardized protocols : Adopt OECD guidelines for solubility testing to minimize variability between studies.

Q. What analytical techniques are most suitable for confirming the structural integrity of this compound post-synthesis?

- High-resolution mass spectrometry (HRMS) and NMR spectroscopy (1H/13C) to verify molecular weight and substituent positions .

- FT-IR spectroscopy to confirm functional groups (e.g., hydroxyl, carboxylic acid) and hydrogen bonding patterns .

- Chromatographic purity checks (HPLC/GC) with standards from certified suppliers (e.g., NIST or Thermo Scientific ).

Advanced Research Questions

Q. What computational tools are recommended for predicting the synthetic pathways or metabolic breakdown of this compound?

- Retrosynthetic analysis : Use PISTACHIO , BKMS_METABOLIC , or REAXYS to map plausible synthetic routes and identify enzymatic or chemical transformation steps .

- Metabolic pathway prediction : Leverage SwissADME or MetaPred to simulate Phase I/II metabolism, focusing on hydrolysis of the methoxy group or oxidation of the hydroxymethyl moiety .

- Docking studies : Explore interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite , guided by structural analogs like 4-amino-3-methoxybenzoic acid .

Q. How can the stability of this compound under varying experimental conditions be systematically assessed?

- Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) to observe degradation products (e.g., carbon oxides ).

- Compatibility screening : Test stability in solvents (DMSO, ethanol) and buffers (pH 2–12) using HPLC to monitor decomposition .

- Incompatibility analysis : Avoid strong oxidizers (e.g., peroxides) and track hazardous reactions via calorimetry (e.g., DSC/TGA) .

Q. What strategies are effective in resolving conflicting toxicity data or addressing gaps in toxicological profiles?

- In vitro assays : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity using human cell lines (e.g., HepG2) to fill data gaps noted in safety sheets .

- Read-across approaches : Infer toxicity from structurally similar compounds (e.g., 4-hydroxy-3-methoxyphenylacetic acid) with well-documented profiles .

- Literature mining : Aggregate data from PubChem , ECHA , and IARC to identify consensus on hazards (e.g., skin/eye irritation thresholds) .

Q. How can researchers optimize reaction yields for derivatives of this compound in drug discovery?

- DoE (Design of Experiments) : Vary catalysts (e.g., Pd/C for hydrogenation), temperatures, and solvent polarities to maximize yields .

- Microwave-assisted synthesis : Reduce reaction times for esterification or amidation steps involving the carboxylic acid group .

- Green chemistry principles : Replace toxic reagents (e.g., DCC) with enzyme-mediated coupling agents to enhance sustainability .

Q. What advanced applications exist for this compound in materials science or environmental chemistry?

- Metal recovery : Functionalize the compound as an adsorbent for selective recovery of Pd(II) from mixed-metal solutions (e.g., catalytic converters) .

- Polymer synthesis : Incorporate it into co-polymers via condensation reactions, leveraging its aromatic rigidity and hydrogen-bonding capacity .

- Sensor development : Use its fluorescence properties (if present) to design pH-sensitive probes for biomedical imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.